1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,3-triazole ring, a pyrrolidine ring, and a methoxyphenyl group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It is known for its stability and versatility in various chemical reactions . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms, commonly found in many natural products and pharmaceuticals. The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent, which can contribute to the lipophilicity of the compound.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, the pyrrolidine ring, and the methoxyphenyl group. The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions .Scientific Research Applications
Novel Inhibitors for Cancer Treatment
Compounds structurally related to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methoxyphenyl)methanone" have been explored for their potential in cancer treatment. For instance, BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors 1, 2, and 4, and vascular endothelial growth factor receptors 1, 2, and 3, is developed for treating patients with non–small-cell lung cancer and metastatic breast cancer. The study demonstrated the compound's extensive metabolism in humans, with excretion of drug-related radioactivity in both bile and urine (L. Christopher et al., 2010).
Designer Drugs and Forensic Toxicology
Research applications extend into forensic toxicology, where similar compounds are identified and analyzed in the context of new psychoactive substances (NPS). Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are utilized to solve complex toxicological cases involving NPS. These studies focus on identifying substances found in post-mortem samples or individuals under the influence, contributing to our understanding of the pharmacology and toxicity of novel synthetic compounds (A. Ameline et al., 2019).
Environmental and Occupational Health
Compounds with methoxyphenyl groups have been studied for their environmental presence and potential health impacts. For example, benzophenone-type UV filters, including those with methoxyphenyl structures, have been investigated for their concentration in human samples, revealing widespread exposure and raising concerns about their safety and environmental impact (Chongjing Gao et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-13-4-2-11(3-5-13)14(19)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCRNZMRTVJXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.